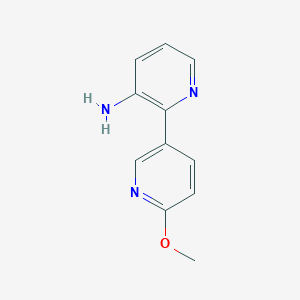

2-(6-Methoxypyridin-3-yl)pyridin-3-amine

Description

Strategic Importance of Pyridine (B92270) Derivatives in Heterocyclic Synthesis

Pyridine, a six-membered heterocyclic compound containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov Its unique electronic properties and the ability of its nitrogen atom to form hydrogen bonds make it a "privileged scaffold" in drug discovery. nih.govrsc.org Pyridine derivatives are integral to a vast array of applications, from pharmaceuticals and agrochemicals to materials science. ignited.in

The pyridine ring is a common feature in numerous natural products, including alkaloids and vitamins, and is present in over 7,000 existing drug molecules. nih.govrsc.org Its versatility stems from several key attributes:

Bioisosterism: The pyridine nucleus is often used as a bioisostere for a benzene (B151609) ring. This substitution can enhance a molecule's pharmacokinetic properties, such as improving water solubility and metabolic stability, without losing biological potency. nih.gov

Binding Capabilities: The nitrogen atom in the pyridine ring possesses a non-bonding pair of electrons, allowing it to act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors. nih.gov

Synthetic Versatility: The pyridine ring can be readily functionalized, allowing chemists to create a diverse range of derivatives with tailored properties. acs.org

The following table highlights some examples of FDA-approved drugs that feature a pyridine scaffold, illustrating its therapeutic importance.

| Drug Name | Therapeutic Class | Role of Pyridine Moiety |

| Isoniazid | Antitubercular | Core structural component |

| Omeprazole | Antiulcer | Part of the benzimidazole-pyridinylmethylsulfinyl backbone |

| Abiraterone | Anticancer | Key pharmacophore for enzyme inhibition |

| Nikethamide | Respiratory Stimulant | Central nervous system stimulant activity |

The Role of Methoxy-Substituted Pyridines in Molecular Design

The introduction of a methoxy (B1213986) group (–OCH₃) onto a pyridine ring significantly alters its electronic and steric properties, a strategy frequently employed in molecular design to fine-tune a compound's activity and characteristics. The methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring and its ability to interact with other molecules. acs.org

Contextualizing Bipyridyl Amines as Research Targets and Intermediates

Bipyridyl amines combine three key structural motifs: the bipyridyl core, the amine functional group, and other substituents. This combination makes them valuable targets for research and as intermediates in the synthesis of more complex molecules.

Bi-heteroaryl systems, which consist of two directly connected heterocyclic rings, are privileged structures in medicinal chemistry and materials science. nih.gov Bipyridines are among the most studied bi-heteroaryls. The linkage between the two pyridine rings can occur at different positions, leading to various isomers (e.g., 2,2'-bipyridine, 2,3'-bipyridine (B14897), 4,4'-bipyridine) with distinct properties and applications.

The synthesis of these systems is a significant area of research, with methods ranging from traditional transition-metal-catalyzed cross-coupling reactions (like Suzuki and Ullmann couplings) to more recent transition-metal-free ligand-coupling strategies. nih.govacs.orgmdpi.com The development of efficient synthetic routes is crucial because heteroaryl–heteroaryl couplings can be more challenging than their aryl-aryl counterparts. nih.gov

Bipyridyl scaffolds are particularly important for their ability to act as chelating ligands for transition metals. science.govnih.gov These metal complexes have found applications in:

Catalysis: Facilitating a wide range of organic transformations.

Materials Science: Creating luminescent materials and photosensitizers. science.gov

Medicinal Chemistry: Designing novel therapeutic agents. nih.gov

Heterocyclic amines, compounds featuring an amine group attached to a heterocyclic ring, are a class of molecules with profound importance in chemistry and biology. nih.gov While some heterocyclic amines are known for their presence in cooked foods, the term in synthetic and medicinal chemistry refers to a broad class of compounds that are key building blocks for pharmaceuticals. nih.govnih.gov

The research trajectory for complex heterocyclic amines is focused on several key areas:

Development of Novel Synthetic Methods: Creating efficient and selective methods to synthesize these often complex structures is a primary goal. chemistryworld.com This includes developing new catalytic reactions that can build these molecules with high precision.

Exploration as Pharmacophores: The amine group can act as a hydrogen bond donor or acceptor and can be protonated at physiological pH, making it a critical feature for drug-receptor interactions. Researchers actively explore how incorporating these motifs into larger molecules affects their biological activity.

Use as Synthetic Intermediates: Complex heterocyclic amines serve as versatile starting points for the synthesis of more elaborate molecular architectures. The amine group can be readily modified or used to direct further reactions on the heterocyclic scaffold.

The study of compounds like 2-(6-Methoxypyridin-3-yl)pyridin-3-amine fits directly within these research trajectories, as scientists seek to understand how the interplay between the bipyridyl core, the methoxy substituent, and the amine group influences the molecule's properties and potential applications.

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(6-methoxypyridin-3-yl)pyridin-3-amine |

InChI |

InChI=1S/C11H11N3O/c1-15-10-5-4-8(7-14-10)11-9(12)3-2-6-13-11/h2-7H,12H2,1H3 |

InChI Key |

CHPRZLONUIGQEL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2=C(C=CC=N2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published data are available for the NMR spectroscopic analysis of 2-(6-Methoxypyridin-3-yl)pyridin-3-amine.

Proton (¹H) NMR Spectroscopic Analysis

Specific chemical shifts (δ), coupling constants (J), and multiplicity data for the proton nuclei of this compound have not been reported in the searched literature.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The characteristic chemical shifts for the carbon atoms within the this compound structure are not documented.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Experimental mass spectrometry data for this compound is unavailable in the public domain.

Electrospray Ionization (ESI) Mass Spectrometry

The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) for this compound via ESI-MS has not been published.

High-Resolution Mass Spectrometry (HRMS)

Precise mass measurement data from HRMS, which would confirm the elemental composition and molecular formula (C₁₁H₁₁N₃O), could not be located.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive method for identifying the functional groups present within a molecule. The analysis of the vibrational modes of this compound allows for the definitive assignment of its key structural features, including the amine (NH2), methoxy (B1213986) (O-CH3), and pyridine (B92270) ring systems. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be constructed by comparing expected vibrational frequencies with data from structurally analogous compounds such as aminopyridines and methoxy-substituted pyridines.

The primary amine group is characterized by several distinct vibrations. Two N-H stretching bands are anticipated in the 3500–3300 cm⁻¹ region of the IR and Raman spectra. The asymmetric stretching vibration typically appears at a higher wavenumber than the symmetric stretch. An NH₂ scissoring (in-plane bending) mode is expected around 1650–1580 cm⁻¹, a region that may overlap with the pyridine ring stretching vibrations. Out-of-plane NH₂ wagging and twisting modes are generally observed at lower frequencies.

The methoxy group also presents characteristic vibrational signatures. The C-H stretching vibrations of the methyl group are expected in the 3000–2800 cm⁻¹ range. The asymmetric C-O-C stretching vibration of the aryl ether linkage is typically strong and appears in the 1275–1200 cm⁻¹ region, while the symmetric stretch is found around 1050–1000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 |

| N-H Scissoring (Bending) | Primary Amine (-NH₂) | 1650 - 1580 |

| N-H Wagging | Primary Amine (-NH₂) | 900 - 650 |

| Aromatic C-H Stretch | Pyridine Rings | 3100 - 3000 |

| C=C and C=N Ring Stretch | Pyridine Rings | 1620 - 1400 |

| Ring Breathing | Pyridine Rings | ~1000 |

| Asymmetric C-H Stretch | Methoxy (-OCH₃) | ~2960 |

| Symmetric C-H Stretch | Methoxy (-OCH₃) | ~2850 |

| Asymmetric Ar-O-C Stretch | Methoxy Ether Linkage | 1275 - 1200 |

| Symmetric Ar-O-C Stretch | Methoxy Ether Linkage | 1050 - 1000 |

Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis)) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of conjugated systems by measuring the absorption of light that excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the π-electron system of the coupled pyridine rings.

The primary electronic transitions observed in aromatic and heteroaromatic compounds are π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands. For pyridine and its derivatives, these transitions are often observed in the 200-300 nm range.

The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These transitions are generally of lower energy and have a much lower molar absorptivity (intensity) compared to π → π* transitions. They are often observed as a weaker shoulder or a separate band at longer wavelengths, sometimes extending into the near-UV region.

The presence of both the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups is expected to have a significant influence on the UV-Vis spectrum. These substituents act as auxochromes, causing a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in absorption intensity) of the π → π* absorption bands of the pyridine rings. This is due to the extension of the conjugated system through the delocalization of the lone pair electrons from the nitrogen and oxygen atoms into the aromatic rings. The specific absorption maxima (λ_max) will also be influenced by the solvent polarity, a phenomenon known as solvatochromism.

| Electronic Transition | Description | Expected Wavelength Region |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital of the pyridine rings. | High intensity bands, typically in the 200-300 nm range, likely shifted to longer wavelengths due to substituents. |

| n → π* | Excitation of a non-bonding electron from a nitrogen lone pair to a π* antibonding orbital. | Low intensity bands or shoulders, typically at longer wavelengths than π → π* transitions (>300 nm). |

X-ray Diffraction Crystallography for Definitive Three-Dimensional Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing accurate data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of the crystal structures of closely related aminopyridine and bipyridine derivatives allows for a well-founded prediction of its solid-state characteristics.

The molecular structure is expected to exhibit a non-planar conformation due to steric hindrance between the two pyridine rings, resulting in a dihedral angle between the planes of the rings. The bond lengths and angles within the pyridine rings and the methoxy and amine substituents are anticipated to be consistent with those observed in similar heterocyclic compounds.

A key feature of the crystal packing would be the formation of intermolecular hydrogen bonds. The primary amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atoms of the pyridine rings are effective hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded networks, such as chains or dimers, which would be a dominant force in the crystal lattice.

| Structural Feature | Description | Predicted Details |

|---|---|---|

| Molecular Conformation | Overall shape of the molecule. | Non-planar, with a significant dihedral angle between the two pyridine rings. |

| Bond Lengths & Angles | Intramolecular geometric parameters. | Consistent with standard values for sp² hybridized C and N atoms in aromatic systems. |

| Intermolecular H-Bonding | Primary non-covalent interaction. | Strong N-H···N interactions involving the amine group and pyridine ring nitrogens, leading to supramolecular assemblies. |

| π-π Stacking | Interaction between aromatic rings. | Offset or parallel-displaced stacking between pyridine rings of adjacent molecules, contributing to crystal stability. |

| Crystal System | Overall symmetry of the unit cell. | Likely to be a common system for organic molecules such as monoclinic or orthorhombic. |

Thermogravimetric Analysis (TGA) for Thermal Stability Investigations

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a material.

For this compound, the TGA curve would be expected to show a stable region at lower temperatures, indicating the temperature range where the compound is thermally stable and does not undergo mass loss. The onset temperature of decomposition, often taken as the temperature at which a small percentage of mass loss (e.g., 5%) occurs, is a key indicator of its thermal stability.

The decomposition of the compound would likely occur in one or more steps, as indicated by distinct mass loss regions on the TGA curve. The derivative of the TGA curve (DTG curve) is used to identify the temperatures at which the rate of mass loss is at its maximum. The decomposition process would involve the fragmentation of the molecule, with the loss of volatile fragments such as the methoxy group, the amino group, and the eventual breakdown of the pyridine rings.

| Thermal Event | Temperature Range | Description |

|---|---|---|

| Initial Stability | Room Temperature to Onset | No significant mass loss, indicating the thermal stability range of the compound. |

| Onset of Decomposition | Dependent on molecular stability | The temperature at which thermal degradation begins, marked by the initial mass loss. |

| Decomposition Stages | Elevated Temperatures | One or more distinct steps of mass loss corresponding to the fragmentation of the molecule and release of volatile products. |

| Final Residue | High Temperature | The remaining mass, if any, after the completion of the decomposition process. |

Computational Chemistry and Theoretical Investigations of 2 6 Methoxypyridin 3 Yl Pyridin 3 Amine Derivatives

Density Functional Theory (DFT) Studies for Electronic and Geometrical Characterization

Density Functional Theory (DFT) has become a standard method for quantum chemical calculations in medicinal chemistry due to its favorable balance of accuracy and computational cost. physchemres.org It is employed to elucidate the fundamental electronic and structural properties of molecules, which are crucial determinants of their chemical behavior and biological activity.

The first step in the theoretical characterization of a molecule is the optimization of its geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. physchemres.org This process involves calculating the forces on each atom and adjusting their positions until a stationary point is reached. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are commonly performed to determine key geometrical parameters like bond lengths, bond angles, and dihedral angles. physchemres.orgresearchgate.net For instance, in a study on 2-amino-6-methoxy-3-nitropyridine (B1334430), a related derivative, DFT was used for conformational analysis to identify the most stable molecular structure.

Once the geometry is optimized, vibrational frequency calculations are typically performed. These calculations serve a dual purpose: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they allow for the simulation of infrared (IR) and Raman spectra. researchgate.net The theoretical vibrational spectra can be compared with experimental data to validate the computational model and aid in the assignment of spectral bands to specific molecular vibrations.

Table 1: Example Optimized Geometrical Parameters for a Pyridine Derivative Note: This table is illustrative of typical data obtained from DFT calculations.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-C (ring) | 1.39 - 1.41 |

| C-N (ring) | 1.33 - 1.37 | |

| C-O | 1.36 | |

| C-NH2 | 1.38 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive and less stable, as it requires less energy to undergo electronic transitions. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. rsc.org These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors have been calculated for various pyridine derivatives to understand their reactivity profiles. semanticscholar.org For example, the analysis of a Schiff base derivative of 6-methoxypyridin-3-amine involved the calculation of these conceptual DFT global reactivity descriptors to complement experimental findings. semanticscholar.org

Table 2: Global Reactivity Descriptors for a Representative Pyridine Derivative (Illustrative Data)

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.25 |

| LUMO Energy | ELUMO | -1.75 |

| Energy Gap | ΔE | 4.50 |

| Electronegativity | χ | 4.00 |

| Chemical Hardness | η | 2.25 |

| Electrophilicity Index | ω | 3.56 |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

To investigate the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgresearchgate.net TD-DFT is an extension of ground-state DFT that allows for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule. aps.org This enables the simulation of UV-Visible absorption spectra, providing information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

The performance of TD-DFT calculations can depend significantly on the choice of the exchange-correlation functional. arxiv.org Studies have shown that TD-DFT can accurately reproduce experimental optical spectra, making it a valuable tool for identifying compounds with desired photophysical properties. researchgate.net In the study of 2-amino-6-methoxy-3-nitropyridine, the theoretical UV-Visible spectrum was calculated and validated against experimental results, demonstrating the utility of TD-DFT in characterizing the electronic transitions within the molecule. This analysis helps to understand how structural modifications affect the absorption properties of the derivatives.

Structure Activity Relationship Sar Studies in Medicinal Chemistry Research

Design Principles for Modulating Biological Activities of Bipyridyl Amine Analogs

The design of bipyridyl amine analogs is centered on optimizing their interaction with the intended biological target, often the ATP-binding pocket of a protein kinase. The bipyridyl core provides a rigid, planar framework that positions key functional groups in a precise spatial orientation. The primary amine group is a critical feature, typically designed to act as a hydrogen bond donor, forming key interactions with the "hinge region" of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. acs.orgmdpi.com This interaction mimics the binding of the adenine (B156593) portion of ATP and is often essential for potent inhibition.

Modulation of biological activity is achieved by systematically modifying three main components of the scaffold:

The Bipyridyl Core: Altering the linkage between the two pyridine (B92270) rings (e.g., 2,2'-, 2,3'-, or 3,3'-bipyridine) can change the angle and distance between substituents, affecting how the molecule fits into the binding pocket.

The Amino Group: The position and nature of the amine are crucial. While a primary amine is common for hinge binding, modifying it to a secondary amine or altering its position on the pyridine ring can drastically change potency and selectivity. acs.org

Impact of Positional and Substituent Variations on Target Binding

The specific placement and chemical nature of substituents on the bipyridyl amine framework have a profound impact on target binding affinity and selectivity. SAR studies systematically explore these variations to build a comprehensive understanding of the target's binding site topology.

Positional Isomerism: The location of the amine group and other substituents is critical. For instance, moving an amine group from the 3-position to the 4-position on the pyridine ring can lead to a complete loss of activity if it disrupts the optimal geometry for hydrogen bonding with the kinase hinge region. Similarly, the relative orientation of the two pyridine rings (e.g., 2,3'-bipyridine (B14897) vs. 2,4'-bipyridine) dictates the three-dimensional shape of the molecule and its ability to fit within the confines of the ATP pocket.

Substituent Effects: The electronic and steric properties of substituents play a key role.

Electron-donating groups (like the methoxy (B1213986) group in the title compound) can increase the basicity of the pyridine nitrogens, potentially influencing long-range electrostatic interactions.

Electron-withdrawing groups (such as cyano or nitro groups) can alter the charge distribution across the molecule and may participate in dipole-dipole interactions or form specific hydrogen bonds. mdpi.com Studies on related heterocyclic systems have shown that electron-withdrawing substituents can enhance binding affinity by favorably interacting with specific residues in the target's binding site. mdpi.com

Steric Bulk: The size and shape of a substituent determine whether it can be accommodated within a specific sub-pocket of the target protein. A bulky group might clash with the protein surface, reducing affinity, whereas a well-chosen substituent can fit snugly into a hydrophobic pocket, significantly enhancing potency. acs.org

The following interactive table illustrates hypothetical SAR data based on common findings in the literature for bipyridyl amine kinase inhibitors, demonstrating how minor structural changes can lead to significant differences in inhibitory activity.

| Compound | R1 (on first pyridine) | R2 (on second pyridine) | Relative Position | Kinase IC₅₀ (nM) | Comment |

|---|---|---|---|---|---|

| Analog 1 | 3-NH₂ | 6-OCH₃ | 2,3'-bipyridine | 50 | Baseline compound. Amine at position 3 allows hinge binding. |

| Analog 2 | 4-NH₂ | 6-OCH₃ | 2,3'-bipyridine | >10000 | Positional isomerism of amine group disrupts key H-bond interaction. |

| Analog 3 | 3-NH₂ | 6-Cl | 2,3'-bipyridine | 35 | Electron-withdrawing chloro group may form favorable interactions. |

| Analog 4 | 3-NH₂ | None | 2,3'-bipyridine | 450 | Removal of the 6-substituent reduces potency, indicating its contribution to binding. |

| Analog 5 | 3-NHCH₃ | 6-OCH₃ | 2,3'-bipyridine | 200 | Secondary amine is less effective for hinge binding than primary amine. acs.org |

Exploration of Chemical Space through Library Synthesis and Screening

To efficiently explore the vast number of possible bipyridyl amine analogs, medicinal chemists often employ combinatorial chemistry to generate large collections of related compounds known as chemical libraries. enamine.net The synthesis of these libraries typically involves a modular approach where a common core structure, the bipyridyl amine scaffold, is decorated with a wide variety of substituents.

Synthetic strategies such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) are frequently used to construct the central bipyridyl core from corresponding pyridine precursors. nih.gov Once the core is assembled, further chemical transformations can introduce diverse functional groups at various positions. This process can be automated using parallel synthesis techniques to rapidly produce hundreds or thousands of distinct compounds. nih.gov

Once a library is synthesized, it is subjected to high-throughput screening (HTS). In this process, every compound in the library is tested for its ability to modulate the activity of a specific biological target. For bipyridyl amine analogs, this often involves screening against a panel of protein kinases to identify compounds that inhibit their activity. The results of the HTS provide initial "hits"—compounds that show promising activity. These hits then serve as the starting point for more focused medicinal chemistry efforts, including the detailed SAR studies described previously, to optimize their potency, selectivity, and drug-like properties.

Rational Design Approaches for Specific Pharmacological Target Engagement

Rational, or structure-based, drug design is a powerful strategy that uses high-resolution structural information of the target protein to guide the design of inhibitors. nih.gov For kinases, X-ray crystallography can reveal the precise three-dimensional structure of the ATP-binding site. This information allows chemists to design molecules like 2-(6-Methoxypyridin-3-yl)pyridin-3-amine analogs that have complementary shapes and chemical features to the binding pocket, maximizing binding affinity and selectivity. nih.govnih.gov

The bipyridyl amine scaffold is particularly well-suited for this approach. The core structure can be designed to place the essential hinge-binding amine group in the correct orientation. mdpi.com Computational modeling and the crystal structures of related inhibitors bound to their targets can then be used to predict how different substituents on the pyridine rings will interact with adjacent regions of the binding site. researchgate.net For example, if a hydrophobic pocket is identified near the bipyridyl core, analogs can be synthesized with lipophilic substituents (e.g., phenyl or tert-butyl groups) designed to occupy that pocket, thereby increasing potency. acs.org Conversely, if a nearby amino acid residue can act as a hydrogen bond donor or acceptor, substituents with complementary functionality can be introduced.

This rational design approach has led to the development of potent and selective inhibitors for a wide range of kinases based on aminopyridine and related heterocyclic scaffolds. researchgate.netnih.gov The table below presents examples from the literature of inhibitors based on related scaffolds and their targeted kinases, illustrating the successful application of these design principles.

| Scaffold Class | Example Target Kinase | Key Structural Features | Reported IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 3,5-Diaryl-2-aminopyridine | ALK2 | 2-aminopyridine for hinge binding; aryl groups occupy hydrophobic pockets. | ~20-100 | acs.org |

| N-(pyridin-3-yl)pyrimidin-4-amine | CDK2 | Aminopyridine core for hinge interaction; additional rings for specificity. | 64 | nih.gov |

| Pyrido[2,3-d]pyrimidin-7-one | Abl Kinase | Fused heterocyclic system with an amino-phenyl group targeting the ATP site. | ~5-20 | researchgate.net |

| Imidazo[1,2-a]pyridine (B132010) | Nek2 | Fused bicyclic core designed based on HTS hits and structural biology. | 38 | nih.gov |

Exploration of Biological and Biochemical Mechanisms of Action

In Vitro Enzymatic Inhibition Assays

In vitro enzymatic assays are crucial for determining the direct inhibitory effects of a compound on specific enzymes. This approach allows for the characterization of potency and selectivity, often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Kinase Inhibition Studies (e.g., PI3Kα, p38α MAP Kinase, ROR1)

Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The phosphoinositide 3-kinase (PI3K) pathway is frequently dysregulated in cancer, making its isoforms, such as PI3Kα, attractive targets. nih.govsemanticscholar.org Research into related scaffolds, like imidazo[1,2-a]pyridine (B132010) derivatives, has identified potent PI3Kα inhibitors. nih.govsemanticscholar.org For some novel inhibitors, the methoxypyridine moiety has been identified as a critical component for activity. acs.org Similarly, p38α MAP kinase is a key regulator of inflammatory responses, and its inhibitors have been explored for various diseases. nih.govuni-tuebingen.de

Despite the investigation of related pyridine (B92270) derivatives against these kinases, no specific enzymatic inhibition data for 2-(6-Methoxypyridin-3-yl)pyridin-3-amine against PI3Kα, p38α MAP Kinase, or ROR1 is available in the reviewed scientific literature.

Other Enzyme Activity Modulation Investigations (e.g., Decaprenyl-phosphoryl-b-D-ribose 20-epimerase (DprE1))

Decaprenyl-phosphoryl-b-D-ribose 2'-epimerase (DprE1) is an essential flavoenzyme in Mycobacterium tuberculosis involved in the biosynthesis of the bacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.govacs.org This makes it a validated and compelling target for the development of new anti-tuberculosis drugs. nih.govnih.govplos.org The mechanism of many DprE1 inhibitors involves the disruption of decaprenyl-phospho-arabinose synthesis, which is a crucial precursor for cell wall assembly. nih.govnih.gov A variety of chemical scaffolds have been identified as DprE1 inhibitors, some of which contain heterocyclic ring systems. acs.orgnih.govresearchgate.net

However, there is no published research specifically identifying or evaluating this compound as an inhibitor of DprE1.

Cellular Target Engagement and Pathway Analysis

Cell-based assays are used to understand how a compound affects cellular processes, such as proliferation, survival, and division. These studies help to confirm that the enzymatic activity observed in vitro translates to a functional effect in a biological system.

Investigation of Cellular Antiproliferative Effects and Apoptosis Induction Mechanisms

The ability of a compound to inhibit the growth of cancer cells (antiproliferative effects) and induce programmed cell death (apoptosis) is a cornerstone of cancer drug discovery. Studies on various heterocyclic compounds, including derivatives of thieno[2,3-d]pyrimidine (B153573) and pyrido[2,3-d]pyrimidines, have demonstrated significant antiproliferative activity against human tumor cell lines. nih.govnih.govnih.gov The mechanism often involves the activation of caspases, key enzymes in the apoptotic cascade. nih.gov For example, certain aminodi(hetero)arylamines in the thieno[3,2-b]pyridine (B153574) series have been shown to increase apoptosis levels in non-small cell lung cancer cells. nih.gov

No specific studies on the cellular antiproliferative effects or apoptosis induction mechanisms of this compound have been reported.

Evaluation of Cellular Response Mechanisms (e.g., cell cycle arrest)

In addition to apoptosis, another common mechanism for anticancer agents is the induction of cell cycle arrest, which prevents cancer cells from dividing. Compounds can arrest the cell cycle at various phases (e.g., G0/G1, S, or G2/M). mdpi.com Research on related pyrazolo[3,4-b]pyridine derivatives has shown they can induce cell cycle arrest by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and/or CDK9. nih.gov Similarly, other aminodi(hetero)arylamine compounds have been observed to alter the cell cycle profile, causing a decrease in the percentage of cells in the G0/G1 phase. nih.gov

There is currently no available data describing the effects of this compound on cell cycle distribution in any cell line.

Mechanistic Studies of Antimicrobial Activity in Research Models

The search for novel antimicrobial agents is critical to combatting the rise of drug-resistant pathogens. The parent amine, 6-methoxypyridin-3-amine, has been used as a precursor to synthesize Schiff base ligands which, along with their metal complexes, have been screened for antimicrobial activity against bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. nih.govsemanticscholar.org Other research has focused on creating hybrid molecules that link pyridine-based structures to known antimicrobial agents to enhance their efficacy. nih.gov A primary mechanism for many antimycobacterial drugs is the disruption of cell wall integrity. nih.gov

While these studies highlight the potential of the 6-methoxypyridin-3-amine scaffold in antimicrobial research, mechanistic studies detailing the specific antimicrobial activity of this compound are not present in the current scientific literature.

Assessment of Binding to Bacterial Proteins

No published studies were found that assess the binding affinity or interaction of this compound with any bacterial proteins.

Evaluation against Specific Microbial Species (e.g., Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae)

No microbiological studies detailing the in vitro or in vivo activity of this compound against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, or Klebsiella pneumoniae were identified. Consequently, no data on minimum inhibitory concentrations (MIC) or other measures of antibacterial efficacy can be provided.

Advanced Applications and Future Research Directions

Utilization as Key Intermediates for the Synthesis of Novel Heterocyclic Systems

The bifunctional nature of 2-(6-Methoxypyridin-3-yl)pyridin-3-amine, possessing both a nucleophilic amino group and multiple nitrogen atoms within its aromatic rings, makes it an exemplary precursor for the construction of complex, fused heterocyclic systems. These resulting structures are often investigated for their potential biological activities and are considered "privileged scaffolds" in medicinal chemistry due to their resemblance to DNA bases. nih.gov

The amino group on the pyridine (B92270) ring is a reactive handle for annulation reactions, allowing for the construction of additional rings. For instance, derivatives of 6-methoxypyridin-3-amine are used to synthesize various fused pyrimidine (B1678525) structures, such as pyrido[2,3-d]pyrimidines. nih.govmdpi.com These reactions typically involve condensation with multicomponent reactants or cyclization with appropriate reagents to form the pyrimidine ring fused to the existing pyridine core. The synthesis of pyrido[3,4-d]pyrimidines, for example, can be achieved through a key Suzuki-Miyaura coupling followed by amide formation and cyclization. rsc.org Similarly, the reaction of aminopyridine precursors with compounds like lactams in the presence of phosphorus oxychloride can lead to the formation of novel polycyclic systems, including pyridofuropyrrolo[1,2-a]pyrimidines and pyridofuropyrido[1,2-a]pyrimidines. mdpi.com

The versatility of the aminopyridine scaffold is further demonstrated in the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. Starting from 5-bromo-2-methoxypyridin-3-amine (B1520566), a closely related precursor, a series of reactions including sulfonation, borylation, and cyclization can yield complex imidazopyridines. nih.govsemanticscholar.org These synthetic strategies highlight the importance of the methoxy-substituted aminopyridine core in generating diverse heterocyclic libraries for various applications, including the development of kinase inhibitors. rsc.orgnih.gov

| Starting Material Derivative | Reaction Type | Resulting Heterocyclic System | Significance |

|---|---|---|---|

| 6-methoxypyridin-3-amine | Condensation/Cyclization | Pyrido[2,3-d]pyrimidines | Scaffolds for kinase inhibitors mdpi.comnih.gov |

| 5-bromo-2-methoxypyridin-3-amine | Multi-step synthesis | Imidazo[1,2-a]pyridines | Potent PI3Kα inhibitors nih.govsemanticscholar.org |

| Aminofuro[2,3-b]pyridine carboxylates | Cyclization with lactams | Pyridofuropyrido[1,2-a]pyrimidines | Novel neurotropic agents mdpi.com |

| 2-chloroquinoline derivatives | Buchwald–Hartwig amination | N-(6-methoxypyridin-3-yl)quinolin-2-amines | Probes for α-synuclein aggregates mdpi.com |

Development as Ligands for Metal Coordination Chemistry in Catalysis or Sensors

The pyridine rings in this compound contain nitrogen atoms with lone pairs of electrons, making them excellent candidates for coordinating with metal ions. wikipedia.org This ability to act as a ligand is fundamental to its application in catalysis and chemical sensing. The coordination of such pyridine-based ligands to transition metals can generate complexes with unique electronic, optical, and catalytic properties. researchgate.netnih.govgoogle.com

When a derivative of 6-methoxypyridin-3-amine is modified to form a Schiff base, such as N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, the resulting molecule can act as a bidentate ligand. semanticscholar.orgnih.gov This Schiff base ligand readily forms stable complexes with transition metals like Copper(II) and Cobalt(II). semanticscholar.orgnih.gov The formation of these metal complexes can significantly enhance certain biological activities compared to the free ligand. semanticscholar.orgresearchgate.net Such complexes are also explored for their catalytic potential in various organic reactions. semanticscholar.orgnih.gov

Furthermore, metal complexes incorporating pyridine-type ligands often exhibit interesting photophysical properties, such as luminescence. researchgate.netnih.govrsc.org These luminescent properties are highly sensitive to the coordination environment of the metal ion. This sensitivity can be exploited for the development of chemical sensors. For example, the binding of a target analyte to the metal center or the ligand can cause a detectable change in the luminescence (e.g., intensity or wavelength), signaling the presence of the analyte. researchgate.netrsc.org The rich coordination chemistry of pyridine derivatives allows for the fine-tuning of these properties by modifying the ligand structure or the choice of the metal ion. nih.gov

Integration into Hybrid Molecular Architectures for Multifunctional Agents

The this compound scaffold can be incorporated into larger, more complex molecules to create hybrid molecular architectures. These architectures are designed to combine multiple functionalities into a single agent, a strategy often employed in drug discovery to target multiple biological pathways simultaneously.

For instance, the methoxypyridine motif has been successfully integrated into tetracyclic scaffolds to develop gamma-secretase modulators (GSMs) for potential Alzheimer's disease therapy. nih.gov The inclusion of this motif led to compounds with improved activity and better drug-like properties, such as solubility. nih.gov Similarly, derivatives of 5-bromo-2-methoxypyridin-3-amine have been used as a core component in the design of dual PI3K/mTOR inhibitors. nih.gov In this context, the methoxypyridine fragment is coupled with other heterocyclic systems, like benzo nih.govnih.govthiopheno[3,2-d]pyrimidine, to create molecules that can inhibit two different kinases involved in cancer cell proliferation. nih.gov

Computational Design and In Silico Screening of Optimized Analogs

Computational chemistry plays a pivotal role in modern chemical research, enabling the design and virtual screening of new molecules before their synthesis. For analogs of this compound, methods like Density Functional Theory (DFT) and molecular docking are extensively used to predict their properties and biological activities.

DFT calculations are employed to understand the electronic structure, stability, and reactivity of these molecules. researchgate.netgsconlinepress.commdpi.com For example, DFT can be used to analyze the frontier molecular orbitals (HOMO and LUMO), which helps in predicting the electronic transitions and potential for charge transfer, crucial for applications in sensors and electronic materials. researchgate.net Such computational studies have been performed on Schiff bases derived from 6-methoxypyridin-3-amine and their metal complexes to complement experimental findings. nih.gov DFT can also guide the synthesis of novel complexes by predicting their redox potentials and other electronic properties. nih.gov

In silico screening and molecular docking are powerful tools in drug discovery. nih.gov These techniques are used to predict how a molecule, such as a derivative of this compound, will bind to a biological target, like a protein or enzyme. In the development of PI3K inhibitors, docking studies were used to confirm that the designed imidazopyridine derivatives fit into the active site of the enzyme, validating the design strategy. semanticscholar.org Similarly, for Schiff base derivatives, molecular docking helps to understand the interactions with bacterial proteins, providing insights into their antimicrobial mechanism. nih.gov These computational approaches accelerate the design-synthesis-test cycle by prioritizing the most promising candidates for laboratory investigation.

| Computational Method | Application | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis | Frontier molecular orbitals (HOMO/LUMO), charge distribution, reactivity descriptors, spectroscopic properties researchgate.netgsconlinepress.com |

| Molecular Docking | Binding mode prediction | Interaction with biological targets (e.g., enzymes, proteins), binding affinity semanticscholar.orgnih.gov |

| In Silico Screening | Virtual library evaluation | Identification of potential drug candidates with desired ADME properties and biological activity nih.gov |

Prospects in Material Science and Advanced Chemical Systems

The unique electronic and structural characteristics of this compound and its derivatives suggest significant potential in the field of material science. The ability of pyridine-based ligands to form well-defined molecular assemblies on surfaces through coordination with metal ions opens up possibilities for creating functional materials. nih.gov

The luminescent metal complexes derived from this scaffold could be incorporated into organic light-emitting diodes (OLEDs) or used as phosphorescent probes in bioimaging. researchgate.netnih.gov The tunability of their emission properties through ligand modification is a key advantage for these applications. nih.gov

Furthermore, the propensity of these molecules to form ordered structures through metal coordination or other intermolecular interactions could be harnessed to create metal-organic frameworks (MOFs) or coordination polymers. nih.gov Such materials are known for their high porosity and potential applications in gas storage, separation, and catalysis. The integration of the this compound unit into polymer chains could also lead to new functional polymers with tailored electronic or ion-binding properties, suitable for use in sensors, membranes, or catalytic systems. The rich chemistry of this bipyridine scaffold provides a solid foundation for the future development of novel materials and advanced chemical systems.

Q & A

Q. What are the primary synthetic routes for 2-(6-Methoxypyridin-3-yl)pyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via cross-coupling reactions or microwave-assisted protocols. For example:

- Suzuki-Miyaura Coupling: Reacting halogenated pyridine derivatives (e.g., 2-chloro-3-nitropyridine) with boronic acids under palladium catalysis, followed by nitro-group reduction (e.g., using SnCl₂/HCl). This method yields ~30% but requires optimization of catalysts and solvents .

- Microwave-Assisted Synthesis: Reductive amination of nitro precursors (e.g., 2-(2-halophenoxy)-3-nitropyridine) using Pd/C or Raney Ni under microwave irradiation achieves >90% yield in minutes, minimizing side reactions .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield | Time | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 30% | 24 h | |

| Microwave Reduction | Pd/C, H₂ | 91% | 10 min |

Q. How is this compound characterized, and what spectral discrepancies should researchers anticipate?

- Methodological Answer:

- NMR Analysis: The methoxy group (δ 3.8–4.0 ppm in ¹H NMR) and aromatic protons (δ 6.8–8.5 ppm) are key markers. Coupling patterns (e.g., doublets for pyridine rings) must align with predicted dihedral angles. Discrepancies may arise from tautomerism or solvent effects .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 216.1002 for C₁₁H₁₂N₂O) with <2 ppm error. Contaminants (e.g., residual Pd) can distort results, requiring purification via recrystallization or column chromatography .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer:

- Recrystallization: Use ethanol/water (7:3) to remove polar impurities.

- Chromatography: Employ silica gel with ethyl acetate/hexane (1:3) for non-polar byproducts. Monitor fractions via TLC (Rf ~0.4 in EA/hexane) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

- Methodological Answer: Contradictions often arise from:

- Tautomeric Equilibria: Use variable-temperature NMR (VT-NMR) to observe shifts in proton environments (e.g., amine protons at δ 4.8–5.2 ppm broadening at higher temps) .

- Solvent Effects: Compare spectra in DMSO-d₆ (H-bonding) vs. CDCl₃ (non-polar). DMSO may resolve splitting caused by rotameric forms .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 6S2K) to model interactions with enzymes like Menin. Optimize protonation states (amine group at pH 7.4) and validate with MD simulations .

- DFT Calculations: Calculate electrostatic potential maps (e.g., at B3LYP/6-31G* level) to identify nucleophilic/electrophilic sites for covalent bonding .

Q. How does polymorphism affect the bioactivity of this compound?

- Methodological Answer:

- Crystallography: Refine single-crystal X-ray data using SHELXL (SHELX-2018). Polymorphs may exhibit varied π-stacking (e.g., interplanar distances 3.4–3.8 Å), impacting solubility and receptor binding .

- Dissolution Testing: Compare dissolution rates of polymorphs in PBS (pH 6.8) using HPLC quantification. Amorphous forms typically show 2–3× faster release than crystalline .

Q. What strategies improve the synthetic efficiency of this compound for scale-up?

- Methodological Answer:

- Catalyst Screening: Test Pd nanoparticles or ligand-free conditions (e.g., Pd(OAc)₂ in DMF) to reduce costs.

- Flow Chemistry: Continuous-flow reactors enhance nitro-group reduction (H₂ gas) with <5% over-reduction byproducts .

Q. How is the COX-2 selectivity of this compound derivatives evaluated?

- Methodological Answer:

- In Vitro Assays: Use human recombinant COX-1/COX-2 enzymes (Cayman Chemical). Measure IC₅₀ via ELISA (PGH₂ conversion inhibition). Selectivity ratios (COX-2/COX-1 IC₅₀) >50 indicate high specificity .

- Mutagenesis Studies: Replace key residues (e.g., Val523 in COX-2) to validate binding interactions via SPR or ITC .

Data Contradiction Analysis

Q. Why do HRMS and NMR data for this compound sometimes conflict across studies?

- Methodological Answer:

- Isotopic Impurities: Halogenated byproducts (e.g., residual Br from Suzuki reactions) distort HRMS. Use ICP-MS to quantify metal contaminants .

- Dynamic Proton Exchange: Amine protons may appear as broad singlets in D₂O but split in CDCl₃. Use deuterated solvents and 2D NMR (HSQC) for unambiguous assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.